1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antituberculosis Activity
A study by Moraski et al. (2011) explored the antituberculosis (anti-TB) properties of a set of compounds, including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, closely related to the chemical structure . These compounds demonstrated potent activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains, with MIC(90) values of ≤ 1 μM. This suggests potential applications in developing new anti-TB agents with significant effectiveness against drug-resistant strains Moraski et al., 2011.
Heterocyclic Synthesis
Shaabani et al. (2009) reported the synthesis of 1,2,3,4,5,8-hexahydro-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide derivatives using a simple and efficient one-pot, four-component condensation method. This highlights the chemical's utility in the facile synthesis of complex heterocyclic structures, which are valuable in various medicinal chemistry applications Shaabani et al., 2009.
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, indicating the potential for derivatives of the specified chemical structure to act as anticancer and anti-inflammatory agents. This suggests that modifications of the pyrrolo[2,3-d]pyrimidine scaffold could yield compounds with significant biological activity Rahmouni et al., 2016.
DNA Binding Properties
Swalley et al. (1996) described the use of pyrrole−imidazole polyamides, structurally similar to the compound , for recognizing specific sequences in the minor groove of double-stranded DNA. This implies that derivatives of 1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide could be designed as molecular tools for DNA recognition and possibly as gene regulation agents Swalley et al., 1996.
Synthetic Methodologies and Thermal Stability
Salih and Al-Sammerrai (1986) conducted a study on the thermal stability of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidines, providing insights into the thermal behavior and decomposition patterns of these compounds. Understanding the thermal stability of such compounds is crucial for their practical applications in material science and pharmaceutical formulation Salih & Al-Sammerrai, 1986.
Mechanism of Action
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indole Derivatives
Indole is another important heterocyclic system that provides the skeleton to many bioactive compounds. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-7-propyl-N-pyridin-3-ylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-4-8-22-13(14(23)19-11-6-5-7-18-10-11)9-12-15(22)20(2)17(25)21(3)16(12)24/h5-7,9-10H,4,8H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYJWAACJMQASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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